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Compound of Interest

Compound Name: N-Caffeoyldopamine

Cat. No.: B7945767

For Researchers, Scientists, and Drug Development Professionals

N-Caffeoyldopamine (NCD), a naturally occurring phenolic compound found in various plants,
has garnered significant interest in the scientific community for its diverse pharmacological
activities, including antioxidant, anti-inflammatory, and neuroprotective properties. A thorough
understanding of its chemical structure and purity is paramount for accurate biological
evaluation and potential therapeutic development. This technical guide provides an in-depth
overview of the spectroscopic techniques used to characterize N-Caffeoyldopamine, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-
Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. Both *H and 13C NMR are essential for the complete
structural elucidation of N-Caffeoyldopamine.

'H NMR Spectroscopy

Proton NMR (*H NMR) provides information on the number of different types of protons, their
chemical environments, and their proximity to other protons. The expected chemical shifts for
the protons in N-Caffeoyldopamine are summarized in Table 1.

Table 1: Predicted *H NMR Chemical Shifts for N-Caffeoyldopamine
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Predicted Chemical Shift

Proton Assignment Multiplicity
(5, ppm)

H-2 70-7.2 d

H-5 6.8-7.0 d

H-6 6.7-6.9 dd

H-7 (vinylic) 74-7.6 d

H-8 (vinylic) 6.2-6.4 d

H-2' 6.6 - 6.8 d

H-5' 6.7-6.9 d

H-6' 6.5-6.7 dd

-CH:- (ethylene bridge) 3.4-36 t

-CH:- (ethylene bridge) 27-29 t

-NH- (amide) 8.0-85 t

-OH (phenolic) 8.5-9.5 s (broad)

Note: Predicted chemical shifts are based on typical values for similar functional groups and

may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

Carbon NMR (33C NMR) provides information about the different carbon environments in the

molecule. The expected chemical shifts for the carbons in N-Caffeoyldopamine are presented

in Table 2.

Table 2: Predicted 3C NMR Chemical Shifts for N-Caffeoyldopamine
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 126 - 128
C-2 115-117
C-3 144 - 146
C-14 145 - 147
C-5 114 -116
C-6 121 -123
C-7 (vinylic) 140 - 142
C-8 (vinylic) 118 - 120
C-9 (C=0) 166 - 168
C-1 130 - 132
Cc-2 116 - 118
C-3 143 - 145
c-4' 144 - 146
C-5 115-117
C-6' 120 - 122
-CH:- (ethylene bridge) 41 - 43
-CH:z- (ethylene bridge) 35-37

Note: Predicted chemical shifts are based on typical values for similar functional groups and
may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. For N-Caffeoyldopamine, high-resolution mass spectrometry (HRMS) is employed
to confirm its molecular formula.
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Table 3: Mass Spectrometry Data for N-Caffeoyldopamine

Parameter Value Source
Molecular Formula C17H17NOs

Molecular Weight 315.32 g/mol [1]
Exact Mass 315.1107 Da [1]
Monoisotopic Mass 315.11067264 Da [1]
Predicted [M+H]* 316.1180

Predicted [M-H]~ 314.1034

Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to provide structural
information. The predicted fragmentation of N-Caffeoyldopamine would likely involve cleavage
of the amide bond and fragmentation of the catechol and caffeoyl moieties. A key fragment
would be the tropylium ion derived from the dopamine moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Table 4: Predicted FTIR Absorption Bands for N-Caffeoyldopamine
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Wavenumber (cm~?) Functional Group Vibrational Mode
3500-3200 (broad) O-H (phenolic) Stretching
3350-3250 N-H (amide) Stretching
3100-3000 C-H (aromatic, vinylic) Stretching
2950-2850 C-H (aliphatic) Stretching
1660-1640 C=0 (amide 1) Stretching
1600-1580 C=C (aromaitic) Stretching
1550-1520 N-H (amide II) Bending
1280-1200 C-O (phenolic) Stretching

Note: These are predicted absorption ranges and can be influenced by hydrogen bonding and
the physical state of the sample.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of N-Caffeoyldopamine in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da4). The choice of solvent is
critical as labile protons (-OH, -NH) may exchange with deuterium.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.
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o Use the residual solvent peak as an internal reference.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.

o Use the solvent carbon signals as an internal reference.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration.

Mass Spectrometry Protocol (LC-MS/MS)

e Sample Preparation: Prepare a dilute solution of N-Caffeoyldopamine (e.g., 1-10 pg/mL) in
a suitable solvent system for liquid chromatography (e.g., methanol/water with 0.1% formic
acid).

e Liquid Chromatography (LC):
o Use a C18 reversed-phase column.

o Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and
acetonitrile or methanol with 0.1% formic acid (B).

e Mass Spectrometry (MS):
o Utilize an electrospray ionization (ESI) source in both positive and negative ion modes.
o Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

o For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the
[M+H]* or [M-H]~ ion as the precursor.
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» Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and
identify the fragmentation patterns.

FTIR Spectroscopy Protocol (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid N-Caffeoyldopamine sample directly
onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

 Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR

accessory.
o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum.

o Typical parameters: spectral range of 4000-400 cm~1, resolution of 4 cm~1, 16-32 scans.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final infrared spectrum. Analyze the spectrum to identify the
characteristic absorption bands of the functional groups.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a compound like N-Caffeoyldopamine.
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Caption: General workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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